molecular formula C20H20N2O5 B250444 Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate

Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate

Cat. No.: B250444
M. Wt: 368.4 g/mol
InChI Key: CMLOIRPBYJGYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. It belongs to the benzoylindole family of synthetic cannabinoids and has a similar structure to other compounds such as JWH-018 and AB-FUBINACA. MMBC is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.

Mechanism of Action

Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in the regulation of various physiological processes such as pain, inflammation, and appetite. This compound binds to these receptors and activates them, leading to a cascade of signaling events that ultimately result in the physiological effects observed in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to have analgesic and anti-inflammatory effects, which may be mediated through the activation of the CB1 and CB2 receptors. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate the release of neurotransmitters such as glutamate and GABA.

Advantages and Limitations for Lab Experiments

Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate has several advantages for use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for investigating the role of the endocannabinoid system in various physiological processes. This compound is also readily available from reputable chemical suppliers, which makes it easy to obtain for use in experiments.
However, there are also several limitations to the use of this compound in scientific research. The compound is difficult to synthesize, which makes it expensive and time-consuming to produce on a large scale. This compound is also a synthetic cannabinoid, which means that it may have different effects on the endocannabinoid system compared to natural cannabinoids such as THC.

Future Directions

There are several future directions for research on Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate. One area of interest is the potential use of this compound as a treatment for pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, which suggests that it may be useful for treating conditions such as arthritis and neuropathic pain.
Another area of interest is the potential use of this compound as a neuroprotective agent. This compound has been shown to have neuroprotective effects in animal models, which suggests that it may be useful for treating conditions such as Alzheimer's disease and Parkinson's disease.
Overall, this compound is a promising compound for use in scientific research. Its potent agonist activity at the CB1 and CB2 receptors, coupled with its range of biochemical and physiological effects, make it a useful tool for investigating the role of the endocannabinoid system in various physiological processes.

Synthesis Methods

Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals such as 3-(4-chlorobenzoyl)indole, 4-morpholinecarboxylic acid, and methyl chloroformate. The synthesis of this compound requires specialized equipment and expertise, which makes it difficult to produce on a large scale. However, the compound is readily available from reputable chemical suppliers for use in scientific research.

Scientific Research Applications

Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate has been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, as well as their potential for abuse and addiction.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 3-[[4-(morpholine-4-carbonyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C20H20N2O5/c1-26-20(25)16-4-2-3-15(13-16)18(23)21-17-7-5-14(6-8-17)19(24)22-9-11-27-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23)

InChI Key

CMLOIRPBYJGYNM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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